molecular formula C16H23NO4 B2877367 2-ethoxy-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide CAS No. 2034411-55-5

2-ethoxy-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide

Cat. No. B2877367
CAS RN: 2034411-55-5
M. Wt: 293.363
InChI Key: QDKVZQCPGIFZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-ethoxy-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide” appears to contain several functional groups . These include an ether group (ethoxy), a secondary amine (N-methyl), a hydroxyl group (hydroxy), and an amide group (acetamide). The presence of a 1,2,3,4-tetrahydronaphthalen-1-yl group indicates a partially hydrogenated two-ring system, which is a common structure in many natural products.


Synthesis Analysis

Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this compound. Generally, ethers can be synthesized through a dehydration reaction of alcohols . Amides can be synthesized from acyl chlorides and amines or from carboxylic acids and amines in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic system. The exact structure would depend on the relative positions of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like ether, hydroxyl, and amide could enhance its solubility in polar solvents .

properties

IUPAC Name

2-ethoxy-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-3-21-10-15(18)17-11-16(19)8-4-5-12-9-13(20-2)6-7-14(12)16/h6-7,9,19H,3-5,8,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKVZQCPGIFZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1(CCCC2=C1C=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide

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